Methyl 4-bromo-2,6-dimethoxybenzoate

Description

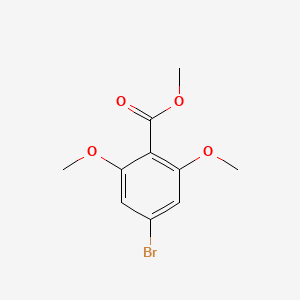

Methyl 4-bromo-2,6-dimethoxybenzoate is a substituted benzoate ester featuring a bromine atom at the para position (C4) and methoxy groups at the ortho positions (C2 and C6). Its molecular formula is C₁₀H₁₁BrO₄, with a molecular weight of 263.10 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the reactivity of the bromine substituent, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy groups contribute to steric and electronic effects, influencing both solubility and reactivity.

Properties

CAS No. |

81574-70-1 |

|---|---|

Molecular Formula |

C10H11BrO4 |

Molecular Weight |

275.10 g/mol |

IUPAC Name |

methyl 4-bromo-2,6-dimethoxybenzoate |

InChI |

InChI=1S/C10H11BrO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,1-3H3 |

InChI Key |

GCWKUTQZTLIWAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)OC)OC)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2,6-Dimethoxybenzoic Acid or Its Derivatives

The most common route to synthesize this compound involves the bromination of 2,6-dimethoxybenzoic acid or methyl 2,6-dimethoxybenzoate under controlled conditions to achieve selective substitution at the 4-position.

- Starting Materials: 2,6-dimethoxybenzoic acid or methyl 2,6-dimethoxybenzoate

- Reagents: Bromine (Br2) or brominating agents

- Solvents: Often inert organic solvents such as dichloromethane, 1,2-ethylene dichloride, or propylene dichloride

- Conditions: Temperature control (typically 0–50 °C), inert atmosphere (nitrogen or argon) to avoid oxidation

- Catalysts/Promoters: Glacial acetic acid can be used as a reaction promoter to enhance selectivity and yield

This bromination is typically carried out by slow addition of bromine to the reaction mixture containing the substrate and solvent, followed by stirring for several hours to ensure complete conversion.

Esterification and Methoxylation Steps

In some methods, methylation (esterification) is performed either before or after bromination to obtain the methyl ester form. Methoxylation at the 2 and 6 positions is usually present in the starting material, but can also be introduced via methylation of hydroxyl groups.

Detailed Procedure from Literature and Patents

Selective Monobromination of 2,6-Dimethoxy-4'-methylphenol (Patent CN104098449B)

- Raw Material: 2,6-dimethoxy-4'-methylphenol

- Solvent: 1,2-ethylene dichloride, 1,2-propylene dichloride, or 1,3-propylene dichloride (3–7 times the mass of the raw material)

- Promoter: Glacial acetic acid (1–3 times molar equivalent)

- Bromine: 1 equivalent molar to the substrate

- Temperature: 30–50 °C

- Bromine addition time: 1–3 hours

- Reaction time: 5–20 hours under insulation (no heating)

- Work-up: Cooling to 10 °C, stirring for 3 hours to crystallize the product, followed by filtration and drying

- Yield: Up to 98% with high purity

This method achieves high selectivity for monobromination at the 3-position of 2,6-dimethoxy-4'-methylphenol, which is structurally close to the target compound. The use of acetic acid as a promoter helps passivate the phenyl ring hydroxyl, reducing polybromination and side reactions.

| Parameter | Details |

|---|---|

| Raw material | 2,6-dimethoxy-4'-methylphenol |

| Solvent | 1,2-ethylene dichloride or propylene dichloride (3–7x mass) |

| Promoter | Glacial acetic acid (1–3 molar equivalents) |

| Bromine | 1 molar equivalent |

| Temperature | 30–50 °C |

| Bromine addition time | 1–3 hours |

| Reaction time | 5–20 hours |

| Yield | Up to 98% |

Nucleophilic Substitution on Methyl 4-bromo-2,6-difluorobenzoate (Journal Supplement, DOI:10.1021/acs.jmedchem.4c01384)

- Starting Material: Methyl 4-bromo-2,6-difluorobenzoate

- Reagent: Sodium methoxide in methanol

- Conditions: 0 °C initially, then stirred for 15 hours at 80 °C

- Work-up: Quenching with ice-water, extraction with ethyl acetate, washing with brine, drying, and purification by silica gel chromatography

- Yield: 85% of this compound as an off-white solid

This method demonstrates the conversion of fluorine substituents to methoxy groups via nucleophilic aromatic substitution, offering an alternative synthetic route.

| Parameter | Details |

|---|---|

| Starting material | Methyl 4-bromo-2,6-difluorobenzoate |

| Reagent | Sodium methoxide |

| Solvent | Methanol |

| Temperature | 0 °C to 80 °C |

| Reaction time | 15 hours |

| Yield | 85% |

Protection and Functionalization Approaches (PMC Article, 2016)

- Protection: Hydroxyl groups on methyl 4-bromo-2-hydroxybenzoate can be protected as methoxymethyl ethers using chloromethyl methyl ether and DIPEA in dichloromethane at low temperature.

- Purification: Column chromatography with ethyl acetate/hexane mixtures

- Yield: Approximately 71% for protected intermediates

This approach is useful for further functionalization of the aromatic ring without interference from hydroxyl groups.

Analytical and Characterization Data

- NMR Spectroscopy: $$ ^1H $$ NMR confirms substitution patterns with characteristic singlets for methoxy groups (~3.8–3.9 ppm) and aromatic protons (~6.7 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with this compound (m/z ~275 [M+H]+).

- Melting Point: Reported melting points around 80–90 °C for the pure compound.

- Chromatography: Purity assessed by thin-layer chromatography (TLC) and silica gel column chromatography.

- Crystallography: Crystal structures show hydrogen bonding and Br⋯O interactions that stabilize the solid-state arrangement.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,6-Dimethoxy-4'-methylphenol | Br2, Glacial acetic acid, 1,2-ethylene dichloride, 30–50 °C | 98 | High selectivity monobromination, patent method |

| 2 | Methyl 4-bromo-2,6-difluorobenzoate | Sodium methoxide, MeOH, 0 °C to 80 °C, 15 h | 85 | Nucleophilic substitution of fluorides |

| 3 | Methyl 4-bromo-2-hydroxybenzoate | Chloromethyl methyl ether, DIPEA, DCM, low temp | 71 | Protection of hydroxyl groups for further steps |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 4-bromo-2,6-dimethoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Products like 4-amino-2,6-dimethoxybenzoate or 4-thio-2,6-dimethoxybenzoate.

Oxidation: Products like 4-bromo-2,6-dimethoxybenzaldehyde or 4-bromo-2,6-dimethoxybenzoic acid.

Reduction: Products like 4-bromo-2,6-dimethoxybenzyl alcohol.

Scientific Research Applications

Chemistry: Methyl 4-bromo-2,6-dimethoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases .

Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,6-dimethoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents at the 4-Position

Substituents at the 4-position significantly alter physicochemical and reactive properties:

Key Insights :

- Bromine (electron-withdrawing) increases molecular weight and lipophilicity compared to amino (electron-donating) or hydroxy groups.

- Amino and hydroxy substituents elevate PSA, improving aqueous solubility.

Positional Isomers and Functional Group Variations

- Methyl 2-amino-4-bromobenzoate (C₈H₈BrNO₂): Features amino (C2) and bromo (C4) groups. Compared to the target compound, its reduced methoxy substitution lowers steric hindrance, favoring nucleophilic aromatic substitution .

Physicochemical Properties and Data Comparison

The table below summarizes critical data for select analogs:

| Property | This compound | Methyl 4-amino-2,6-dimethoxybenzoate | Methyl 4-hydroxy-2,6-dimethoxybenzoate |

|---|---|---|---|

| Molecular Weight | 263.10 | 211.22 | 212.20 |

| LogP | ~1.89 | ~1.12 | ~1.05 |

| PSA | ~44.76 | ~75.63 | ~66.76 |

| Reactivity | Bromine: Cross-coupling | Amino: Diazotization, acylation | Hydroxy: Etherification, oxidation |

Biological Activity

Methyl 4-bromo-2,6-dimethoxybenzoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various research studies and literature.

Chemical Structure and Properties

This compound has the molecular formula C11H13BrO4 and a molecular weight of approximately 289.123 g/mol. The compound features a bromomethyl group at the para position of the benzoate ring and two methoxy groups at the ortho positions (2 and 6). The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent.

- Anti-HIV Activity : Preliminary research indicates that this compound may possess anti-HIV properties, although further investigation is required to fully understand its efficacy against this virus.

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, highlighting its role in protein-ligand interactions.

The biological activity of this compound is believed to be influenced by its structural components, particularly the bromine and methoxy groups. These functional groups may enhance binding affinity to specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. This interaction can result in either inhibition or activation of particular cellular functions.

Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing notable zones of inhibition compared to control substances.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data suggests that this compound could be developed into an effective antimicrobial agent.

Anti-HIV Potential

In vitro studies have indicated that this compound may inhibit HIV replication. The compound was tested against HIV-infected cell lines, showing a dose-dependent reduction in viral load. Further research is necessary to elucidate the exact mechanism through which this compound exerts its anti-HIV effects.

Synthesis and Derivatives

This compound can be synthesized through various methods involving bromination and esterification reactions. Its derivatives have been explored for their enhanced biological activities:

| Derivative | Biological Activity |

|---|---|

| Methyl 4-bromo-3,5-dimethoxybenzoate | Antitumor |

| Methyl 4-bromomethyl-2-methoxybenzoate | Anti-inflammatory |

These derivatives highlight the versatility of this compound in medicinal chemistry.

Q & A

Q. What are the standard synthetic methodologies for preparing methyl 4-bromo-2,6-dimethoxybenzoate?

The esterification of brominated aromatic acids is a key step. For example, methyl 4-bromo-2,6-difluorobenzoate was synthesized via (trimethylsilyl)diazomethane (TMS-diazomethane) in dichloromethane/methanol, achieving 100% yield under ambient conditions . A general protocol involves:

Dissolving the acid (e.g., 4-bromo-2,6-difluorobenzoic acid) in a solvent mixture (DCM/MeOH).

Slow addition of TMS-diazomethane until the solution turns yellow.

Quenching with acetic acid (if needed) and concentrating under reduced pressure.

This method avoids harsh conditions and is scalable for high-purity products.

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Programs like SHELX (e.g., SHELXL for refinement) are widely used for small-molecule structural determination . Complementary techniques include:

Q. What safety precautions are required when handling brominated aromatic esters?

Brominated compounds often require:

- Use of PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation.

- Proper disposal of halogenated waste.

For analogs like 4-bromo-2,6-dimethylaniline, strict handling protocols are emphasized due to potential toxicity .

Advanced Research Questions

Q. How do reaction conditions impact the yield of this compound synthesis?

Contradictory yields (e.g., 47% vs. 100% for similar reactions) highlight the role of solvent and additives :

| Condition | Yield | Key Factors |

|---|---|---|

| DCM/MeOH + TMS-diazomethane | 100% | Anhydrous conditions, efficient coupling |

| MeOH + AcOH | 47% | Competing side reactions (e.g., hydrolysis) |

| Optimization involves solvent polarity control and minimizing acid exposure. |

Q. What structural insights can be gained from crystallographic torsion angles in related benzoate esters?

In Methyl 2,6-bis[(5-bromo-4,6-dimethoxy-pyrimidin-2-yl)oxy]benzoate, torsion angles (e.g., O7–C12–C13–Br2 = 1.1°) reveal steric and electronic effects influencing molecular conformation . Key observations:

- Methoxy groups adopt planar orientations to minimize steric clash.

- Bromine atoms introduce slight distortions due to van der Waals interactions.

Q. How does substitution (e.g., methoxy vs. benzyloxy) affect the reactivity of brominated benzoate esters?

Benzyl 2-hydroxy-4,6-dimethoxybenzoate (vs. methyl esters) shows altered reactivity in nucleophilic substitution due to:

Q. What strategies improve regioselectivity in bromination of dimethoxybenzoate derivatives?

Regioselectivity in di-substituted aromatics is controlled by:

Q. How can structural analogs like 25B-NBOMe inform studies on this compound’s bioactivity?

25B-NBOMe (4-bromo-2,5-dimethoxy-N-benzylphenethylamine) demonstrates that bromo and methoxy groups enhance receptor binding affinity via hydrophobic and hydrogen-bonding interactions . Similar SAR (structure-activity relationship) principles may apply to this compound in drug design.

Data Contradiction Analysis

Q. Why do reported yields for similar esterification reactions vary significantly?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.